1-(5-Piperazin-1-ylpyridin-3-yl)ethanol
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Overview
Description
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a piperazine ring attached to a pyridine ring, with an ethanol group at the 1-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol typically involves the reaction of 5-chloropyridin-3-ylmethanol with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-(4-Piperazin-1-ylpyridin-3-yl)ethanol: Similar structure but with the piperazine ring attached at a different position.
1-(5-Piperazin-1-ylpyridin-2-yl)ethanol: Similar structure but with the ethanol group attached at a different position.
1-(5-Piperidin-1-ylpyridin-3-yl)ethanol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring with an ethanol group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c1-9(15)10-6-11(8-13-7-10)14-4-2-12-3-5-14/h6-9,12,15H,2-5H2,1H3 |
InChI Key |
CAUOJCDGZSTWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)N2CCNCC2)O |
Origin of Product |
United States |
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